

Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate physicochemical properties

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Compound of Interest

Compound Name: *Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate*

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An In-depth Technical Guide to the Physicochemical Properties of **Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate**

This technical guide provides a comprehensive overview of the core physicochemical properties of **Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate**, a substituted indole derivative of interest in medicinal chemistry and drug development. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Data

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is a white to light brown crystalline solid.[\[1\]](#)[\[2\]](#) Its chemical structure consists of an indole scaffold with a benzyloxy group at the 4-position and an ethyl carboxylate group at the 2-position.

Data Summary

The quantitative physicochemical properties of **Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate** are summarized in the table below for easy reference and comparison.

Property	Value	Data Type	Source
IUPAC Name	ethyl 4-(phenylmethoxy)-1H-indole-2-carboxylate	-	[3]
CAS Number	27737-55-9	-	[1] [2]
Molecular Formula	C ₁₈ H ₁₇ NO ₃	-	[1] [2] [3]
Molecular Weight	295.33 g/mol	Experimental	[1] [2]
Physical State	Solid	Experimental	[1]
Appearance	White solid / yellow to light brown crystalline powder	Experimental	[1] [2]
Melting Point	169 to 172 °C	Experimental	[1] [2]
Boiling Point	481.4 ± 30.0 °C at 760 Torr	Predicted	[1] [2]
Density	1.225 ± 0.06 g/cm ³	Predicted	[1] [2]
Solubility	Slightly soluble in water; Soluble in acetone	Experimental	[2]
pKa	14.89 ± 0.30	Predicted*	[4]
logP (Octanol/Water)	3.442	Calculated**	[5]

*Note: The predicted pKa value is for the related compound ethyl 4-(benzyloxy)-5-methoxy-1H-indole-2-carboxylate and should be considered an estimate.[\[4\]](#) **Note: The calculated logP value is for the isomeric compound Ethyl 5-benzyloxyindole-2-carboxylate and serves as an approximation due to structural similarity.[\[5\]](#)

Experimental Protocols

Detailed experimental protocols for the determination of every physicochemical property for this specific molecule are not readily available in single publications. However, the following

sections describe standard laboratory methodologies that are routinely applied for such characterizations.

1. Synthesis and Purification

The synthesis of substituted indole-2-carboxylates often involves multi-step reactions. A general approach may include the protection of functional groups, cyclization to form the indole ring, and subsequent functionalization.

- **Reaction Setup:** A typical synthesis could start from a substituted aniline derivative. The reaction is carried out in a suitable solvent (e.g., dry DMF, THF) under an inert atmosphere (e.g., nitrogen).[6] Reagents are added in a controlled manner, often at specific temperatures (e.g., cooled in an ice bath or heated to reflux).[6][7]
- **Work-up:** Upon completion, the reaction mixture is typically quenched, for example, by pouring it into ice water.[6] The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with aqueous solutions (e.g., 5% NaHCO₃, brine) to remove impurities, dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.[6][7]
- **Purification:** The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) or by flash chromatography on a silica gel column.[1][6]

2. Melting Point Determination

The melting point is a critical indicator of purity.

- **Apparatus:** A calibrated melting point apparatus is used.
- **Procedure:** A small amount of the dried, crystalline solid is packed into a capillary tube. The tube is placed in the apparatus, and the temperature is raised at a controlled rate. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[8][9] For **Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate**, the reported melting point is in the range of 169-172 °C.[1][2]

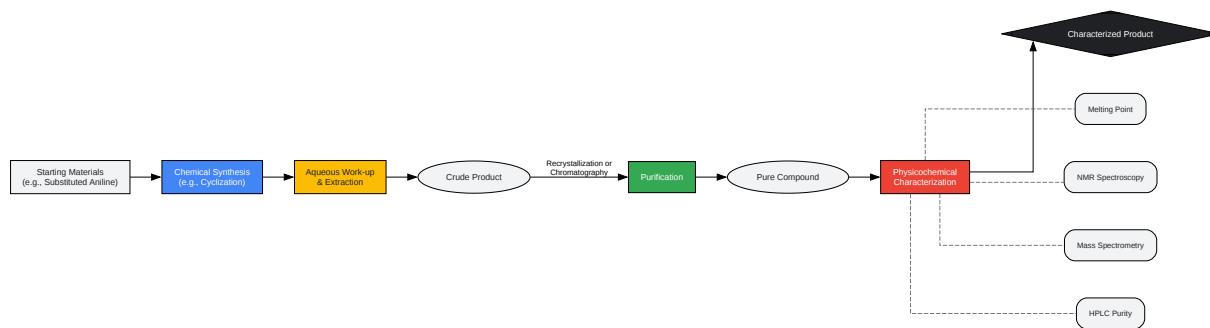
3. Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the compound.

- Method: A reverse-phase (RP) HPLC method can be employed.[10]
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[10]
- Detection: The compound is detected using a UV detector at a wavelength where the chromophore absorbs significantly.

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of an indole derivative like **Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate**.



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Caption: Generalized workflow for synthesis and characterization.

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